BenchChemオンラインストアへようこそ!

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Lipophilicity Drug-like property prediction Absorption and permeability

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (CAS 626223-06-1) is a synthetic small molecule comprising a pyridazine core substituted at the 6-position with a 4-fluorophenyl group and linked via a thioether bridge to an N-cyclohexyl acetamide moiety. With a molecular weight of 345.4 g/mol, molecular formula C₁₈H₂₀FN₃OS, and a computed XLogP3 of 3.6, it occupies drug-like chemical space consistent with oral bioavailability guidelines.

Molecular Formula C18H20FN3OS
Molecular Weight 345.44
CAS No. 626223-06-1
Cat. No. B2738244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
CAS626223-06-1
Molecular FormulaC18H20FN3OS
Molecular Weight345.44
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
InChIKeyXYLYECHVULNSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (CAS 626223-06-1): Procurement-Relevant Structural and Pharmacochemical Profile


N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (CAS 626223-06-1) is a synthetic small molecule comprising a pyridazine core substituted at the 6-position with a 4-fluorophenyl group and linked via a thioether bridge to an N-cyclohexyl acetamide moiety [1]. With a molecular weight of 345.4 g/mol, molecular formula C₁₈H₂₀FN₃OS, and a computed XLogP3 of 3.6, it occupies drug-like chemical space consistent with oral bioavailability guidelines [1]. The compound is catalogued under PubChem CID 3228002 and ChEMBL ID CHEMBL1579515, and it appears in screening collections such as the MLSMR (MLS001218082), indicating its intended use in early-stage probe or lead discovery [1] [2].

Why N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide Cannot Be Interchanged with Close Structural Analogs


Within the pyridazin-3-ylsulfanyl acetamide series, subtle modifications to the N-acetamide substituent or the 6-aryl ring produce divergent biological activity profiles that preclude simple interchange. The closest data-bearing analog, 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CID 3228050), has a measured EC₅₀ of 171 nM in a Vanderbilt Screening Center GPCR/ion channel/transporter assay, whereas no publicly available activity data exist for the N-cyclohexyl derivative [1]. This activity cliff across minor structural changes—replacement of the cyclohexyl group with a 5-methylisoxazole—demonstrates that the N-cyclohexyl moiety is not an inert substituent but a determinant of molecular recognition; direct substitution of analogs without empirical validation risks misassignment of target engagement, potency, or selectivity [2].

Quantitative Differential Evidence: N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide vs. In-Class Analogs


Computed Lipophilicity (XLogP3 = 3.6) Differentiates the N-Cyclohexyl Derivative from More Polar In-Class Analogs

The target compound has a computed XLogP3 of 3.6 (PubChem, computed by XLogP3 3.0) [1]. In contrast, the closely related N-(5-methylisoxazol-3-yl) analog (CID 3228050, C₁₆H₁₃FN₄O₂S) has a lower molecular weight (344.36 vs. 345.43) and is predicted to be less lipophilic due to the presence of the isoxazole ring bearing an additional hydrogen-bond acceptor [1] [2]. The 3.6 logP value places the N-cyclohexyl compound in a lipophilicity range suitable for blood-brain barrier penetration (optimal CNS logP ~2–4), which may favor CNS target engagement over the more polar comparator, although experimental logP or permeability data are not publicly available [3].

Lipophilicity Drug-like property prediction Absorption and permeability

Absence of Measured Bioactivity for the N-Cyclohexyl Derivative Contrasts with the 171 nM EC₅₀ of the Isoxazole Analog in Ion-Channel Screening

The N-(5-methylisoxazol-3-yl) congener (CID 3228050, CAS 626224-16-6) was tested at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters and exhibited an EC₅₀ of 171 nM, indicating measurable biological activity in a physiologically relevant assay platform [1]. In contrast, the N-cyclohexyl derivative (CAS 626223-06-1, CID 3228002) has no publicly accessible bioassay data in PubChem, ChEMBL, or BindingDB as of the most recent database updates [2] [3]. This data asymmetry is itself a procurement-relevant distinction: the N-cyclohexyl analog is pharmacologically uncharacterized, whereas the isoxazole analog has a defined activity anchor.

GPCR screening Ion channel Structure-activity relationship

Cyclohexyl vs. Heteroaryl Amide Substituent: Conformational and Hydrogen-Bonding Implications for Target Selectivity

The N-cyclohexyl group of the target compound provides a conformationally flexible, fully sp³-hybridized cycloalkyl moiety with a single hydrogen-bond donor (amide NH). In contrast, the N-(5-methylisoxazol-3-yl) analog (CID 3228050) replaces this with a planar, aromatic heterocycle that introduces an additional hydrogen-bond acceptor (isoxazole oxygen and nitrogen) and restricts conformational freedom [1] [2]. In the broader triazolopyridazine series exemplified by SAR125844—which incorporates the same 6-(4-fluorophenyl)pyridazin-3-ylsulfanyl scaffold—the nature of the N-substituent critically governs kinase selectivity (MET IC₅₀ = 4.2 nM for SAR125844 vs. >1000-fold selectivity over a panel of 235 kinases) [3]. By class-level inference, the unique cyclohexyl amide of the target compound is expected to impart a distinct target selectivity profile compared to heteroaryl-substituted analogs, although direct selectivity data are unavailable.

Conformational analysis Molecular recognition Ligand efficiency

Optimal Research Application Scenarios for N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide Based on Differential Evidence


Off-Target Selectivity Screening for GPCR, Ion Channel, and Transporter Panels

The closest analog (CID 3228050) demonstrates confirmed activity (EC₅₀ = 171 nM) in a Vanderbilt GPCR/ion channel/transporter screen [1]. The structurally distinct N-cyclohexyl derivative, with its saturated cycloalkyl amide substituent, is predicted to exhibit a divergent selectivity fingerprint. Procurement is justified for comparative selectivity profiling to identify novel off-target liabilities or unexpected polypharmacology relative to the characterized analog. The absence of prior bioactivity data makes this compound a high-risk, high-reward probe for de-orphaning biological targets in this screening platform.

Lipophilicity-Driven CNS Penetration Screening in Phenotypic Assays

With a computed XLogP3 of 3.6, the target compound falls within the optimal lipophilicity window for CNS drug candidates (logP 2–4) [1] [2]. Compared to the more polar N-(5-methylisoxazol-3-yl) analog, the N-cyclohexyl derivative is predicted to exhibit superior passive blood-brain barrier permeability. Researchers focused on CNS drug discovery may prioritize this compound for phenotypic screening in neuronal cell models, where enhanced membrane partitioning could translate into improved cellular activity despite the current lack of target-specific potency data.

Kinase-Selectivity Counter-Screening Using a Non-Aromatic Amide Scaffold

The non-planar, fully saturated cyclohexyl amide of the target compound contrasts sharply with the planar heteroaryl N-substituents found in potent kinase inhibitors such as SAR125844 (MET IC₅₀ = 4.2 nM) [1]. This structural feature may reduce π-stacking interactions with kinase hinge regions, potentially redirecting binding toward allosteric sites or non-kinase targets. The compound is suitable as a negative-control or selectivity tool in kinase panel screens, particularly where aromatic amide substituents are suspected of driving polypharmacology through hinge-region engagement.

Medicinal Chemistry Scaffold-Hopping Starting Point for 6-(4-Fluorophenyl)pyridazin-3-ylsulfanyl Series Expansion

As a structurally well-defined but pharmacologically uncharacterized member of the 6-(4-fluorophenyl)pyridazin-3-ylsulfanyl acetamide series, this compound serves as an ideal scaffold-hopping substrate for systematic structure–activity relationship (SAR) studies [1] [2]. The cyclohexyl amide moiety introduces conformational flexibility and steric bulk not present in the isoxazole or pyridine-substituted analogs (e.g., CAS 626224-16-6, CAS 872702-08-4), enabling exploration of steric tolerance at the amide binding pocket. Procurement as a core SAR template is supported by the commercial availability of multiple analogs with varying N-substituents.

Quote Request

Request a Quote for N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.